![molecular formula C21H18N4O3 B2685650 N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1112374-03-4](/img/structure/B2685650.png)
N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs highlights the importance of selective acetylation techniques in medicinal chemistry. Magadum and Yadav (2018) discuss optimizing the monoacetylation of 2-aminophenol using immobilized lipase, showcasing the relevance of such methodologies in synthesizing compounds with potential therapeutic applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes, such as those constructed from pyrazole-acetamide derivatives, reveals their potential in developing novel therapeutic agents with significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized Co(II) and Cu(II) coordination complexes, demonstrating their considerable antioxidant properties and hinting at the therapeutic potential of such structures (Chkirate et al., 2019).
Glutaminase Inhibitors
The design and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) provide insights into the development of targeted cancer therapies. Their work emphasizes the potential of structurally related compounds in inhibiting key enzymes involved in tumor growth and metabolism (Shukla et al., 2012).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of isoxazole-based heterocycles by Darwish et al. (2014) illustrate the application of sulfamoyl-containing compounds in addressing bacterial and fungal infections. Their work underscores the role of chemical synthesis in developing new antimicrobial agents (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors
The lead development of thiazolylsulfonamides as carbonic anhydrase inhibitors, researched by Carta et al. (2017), highlights the therapeutic relevance of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and obesity. Their findings indicate the potential of these compounds as drug candidates with specific enzyme inhibition profiles (Carta et al., 2017).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-28-21)15-5-8-17(27-3)9-6-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSHBBXCOYJYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.